

# JNJ-40929837: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-40929837

Cat. No.: B12383383

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **JNJ-40929837**, a selective and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H). The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

## Chemical Structure and Physicochemical Properties

**JNJ-40929837** is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.

Identifier	Value
IUPAC Name	N-[(3R,5S)-1-[[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl]-5-azaspiro[2.5]octan-3-yl]acetamide
Chemical Formula	C <sub>22</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	408.52 g/mol <a href="#">[1]</a>
SMILES String	CC(=O)N[C@H]1C[C@@]2(C1)CN(CC3=CC=C(OC4=NC5=CC=CC=C5S4)C=C3)CC2
CAS Number	1191044-42-4

Table 1: Chemical Identifiers for **JNJ-40929837**

A comprehensive summary of the predicted and experimentally determined physicochemical properties of **JNJ-40929837** is presented in Table 2. These parameters are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
logP (predicted)	3.5 - 4.5	Cheminformatic Prediction
pKa (predicted)	Basic: 5.0 - 6.0	Cheminformatic Prediction
Aqueous Solubility (predicted)	Low	Cheminformatic Prediction
In Vitro Potency (IC <sub>50</sub> )	~1 nM	[2]

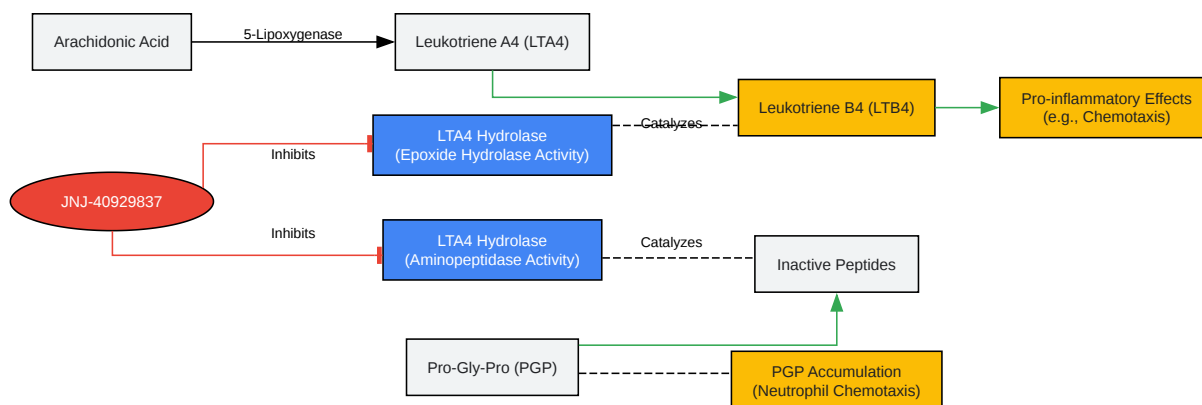
Table 2: Physicochemical Properties of **JNJ-40929837**

## Mechanism of Action and Signaling Pathway

**JNJ-40929837** is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities.[3] LTA4H plays a crucial role in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[4] By inhibiting the epoxide hydrolase activity of LTA4H, **JNJ-40929837** effectively blocks the conversion of LTA4 to LTB4.[3]

Furthermore, **JNJ-40929837** also inhibits the aminopeptidase activity of LTA4H.[5] This leads to the accumulation of Pro-Gly-Pro (PGP), a tripeptide with chemoattractant properties for neutrophils. The dual inhibition of LTB4 synthesis and PGP degradation highlights a complex modulatory role of **JNJ-40929837** in inflammatory pathways.[6]

The following diagram illustrates the signaling pathway affected by **JNJ-40929837**.



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Caption: Mechanism of action of **JNJ-40929837**.

## Experimental Protocols

This section outlines key experimental methodologies relevant to the study of **JNJ-40929837**.

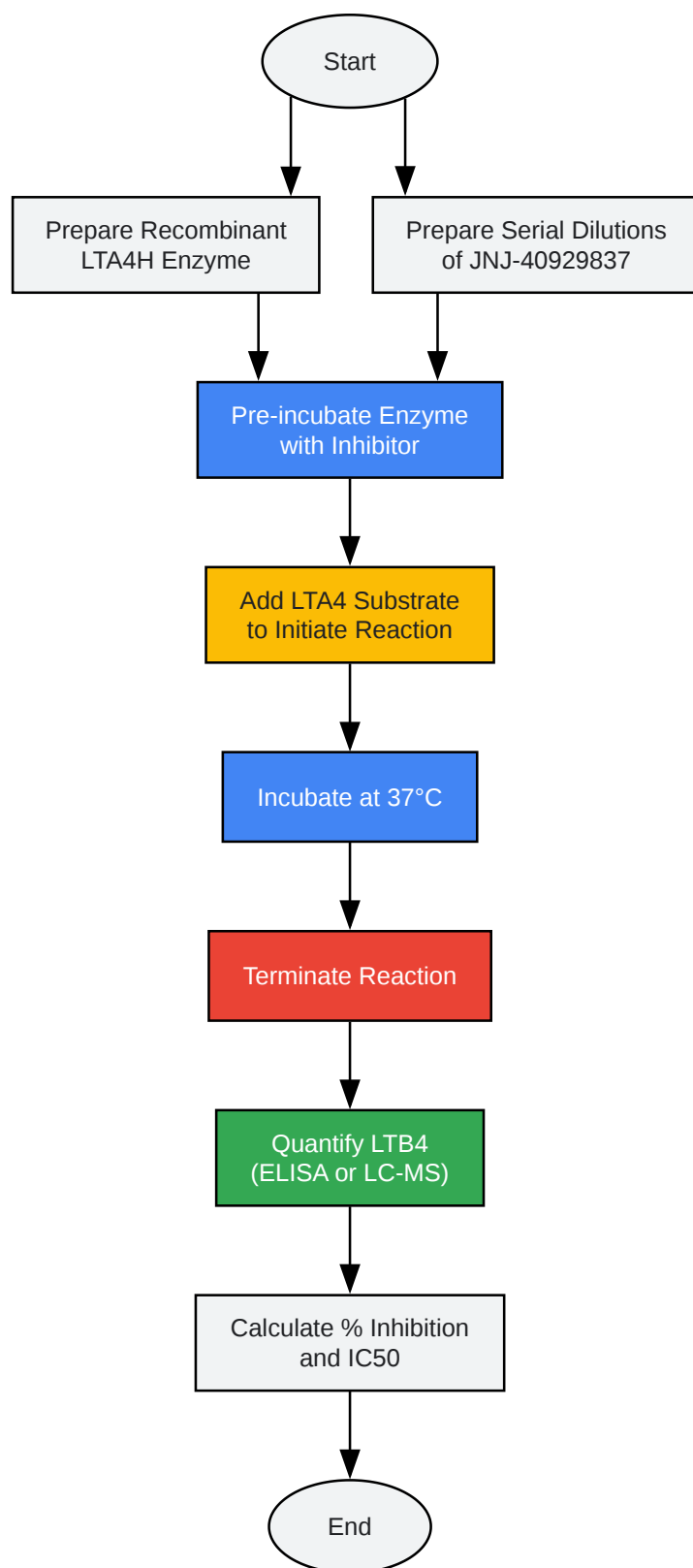
### LTA4H Enzyme Inhibition Assay

This assay determines the in vitro potency of **JNJ-40929837** in inhibiting the epoxide hydrolase activity of LTA4H.

Methodology:

- **Enzyme Preparation:** Recombinant human LTA4H is purified and diluted to a working concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- **Inhibitor Preparation:** **JNJ-40929837** is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
- **Assay Reaction:**

- The enzyme is pre-incubated with varying concentrations of **JNJ-40929837** or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.
- The reaction is initiated by adding the substrate, Leukotriene A4 (LTA4), to the enzyme-inhibitor mixture.
- The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
- The reaction is terminated by the addition of a stop solution (e.g., methanol or acetonitrile).
- Detection of LTB4: The amount of LTB4 produced is quantified using a sensitive method such as:
  - Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format is commonly used with a specific anti-LTB4 antibody.<sup>[7]</sup>
  - Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides high specificity and sensitivity for LTB4 quantification.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **JNJ-40929837**, and the IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.



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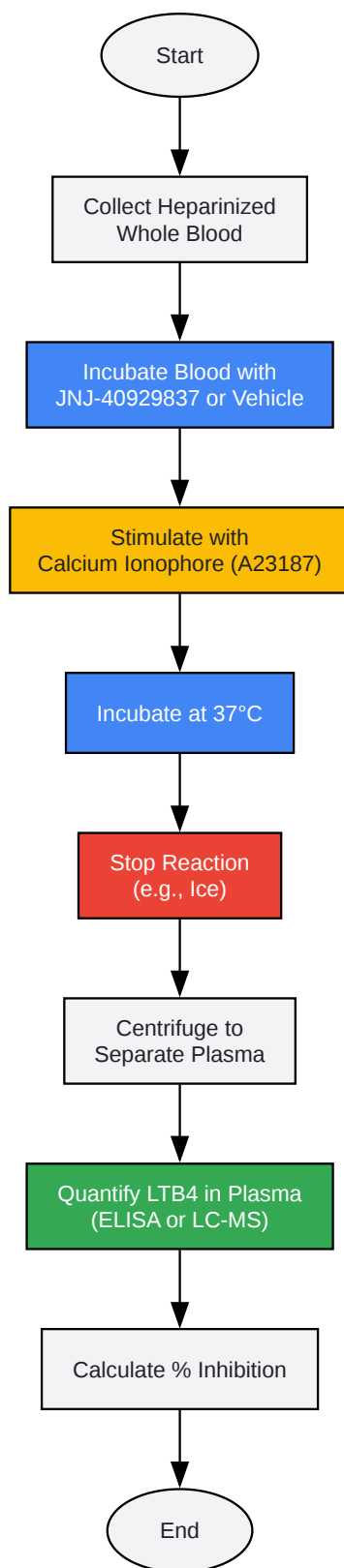
Caption: Workflow for LTA4H enzyme inhibition assay.

## A23187-Stimulated Whole Blood LTB4 Production Assay

This ex vivo assay measures the ability of **JNJ-40929837** to inhibit LTB4 production in a more physiologically relevant matrix. This type of assay was utilized in the clinical evaluation of **JNJ-40929837** (ClinicalTrials.gov Identifier: NCT01241422).[8]

### Methodology:

- **Blood Collection:** Whole blood is collected from subjects (human or animal) into heparinized tubes.
- **Drug Incubation:** Aliquots of whole blood are incubated with **JNJ-40929837** at various concentrations or with a vehicle control for a predetermined time at 37°C.
- **Stimulation:** LTB4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples.[9][10]
- **Incubation:** The stimulated blood is incubated for a specific duration (e.g., 30-60 minutes) at 37°C to allow for LTB4 synthesis.
- **Sample Processing:** The reaction is stopped by placing the samples on ice and/or adding a stopping reagent. Plasma is separated by centrifugation.
- **LTB4 Quantification:** The concentration of LTB4 in the plasma is measured using ELISA or LC-MS/MS.
- **Data Analysis:** The inhibition of LTB4 production by **JNJ-40929837** is calculated relative to the vehicle-treated control.



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Caption: Workflow for A23187-stimulated whole blood LTB4 assay.

## Clinical Development and Preclinical Findings

**JNJ-40929837** has been investigated in clinical trials for inflammatory conditions such as asthma. In a study involving a bronchial allergen challenge in patients with mild atopic asthma (NCT01241422), **JNJ-40929837** demonstrated substantial inhibition of LTB4 production in whole blood and a decrease in sputum LTB4 levels.[8] However, it did not show a significant impact on the allergen-induced late asthmatic response compared to placebo.[8]

Preclinical studies have highlighted the potent in vitro and ex vivo activity of **JNJ-40929837**. A phase 1 study in healthy volunteers showed a greater than 95% inhibition of ex vivo stimulated LTB4 production at doses of 100 mg and higher.[2] It is important to note that testicular toxicity was observed in rats, which was attributed to the accumulation of a metabolite, and this finding impacted its further clinical development.[2]

## Summary and Future Directions

**JNJ-40929837** is a well-characterized, potent, and selective inhibitor of LTA4H. Its dual mechanism of action on both the epoxide hydrolase and aminopeptidase activities of the enzyme makes it a valuable tool for studying the complex roles of LTB4 and PGP in inflammation. While its clinical development has been discontinued, the data generated from studies with **JNJ-40929837** provide crucial insights for the design and development of future LTA4H inhibitors with improved safety and efficacy profiles. Further research could focus on developing inhibitors that selectively target the epoxide hydrolase activity of LTA4H while sparing the aminopeptidase function, which may offer a more favorable therapeutic window.

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- To cite this document: BenchChem. [JNJ-40929837: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383383#jnj-40929837-chemical-structure-and-properties]

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